(R)-4-Methyl-N-((R)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide

描述

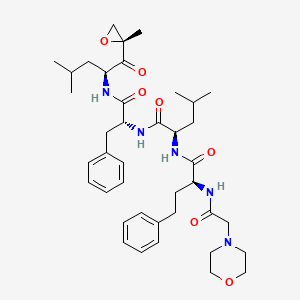

The compound (R)-4-Methyl-N-((R)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-Morpholinoacetamido)-4-phenylbutanamido)pentanamide is a highly complex chiral molecule featuring:

- Epoxide functionality (2-methyloxiran-2-yl group), which may influence reactivity and conformational stability.

- Multiple stereocenters (R/S configurations at four positions), critical for biological interactions.

- Aromatic residues (phenyl groups), enhancing hydrophobic interactions.

Its synthesis likely involves multi-step peptide coupling and epoxidation strategies, as inferred from structurally related compounds in the literature .

属性

IUPAC Name |

(2R)-4-methyl-N-[(2R)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33+,34+,40+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMPQMFVWMYDKT-AQPYRFJYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H57N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(R)-4-Methyl-N-((R)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide, commonly referred to as a derivative of Carfilzomib, is a complex peptidomimetic compound primarily studied for its proteasome-inhibiting properties. This compound is part of a class of drugs known for their anticancer activities, particularly in the treatment of multiple myeloma.

The chemical formula of this compound is , with a molecular weight of approximately 719.91 g/mol. Its predicted boiling point is around 975.6 °C, and it has a density of 1.161 g/cm³. The compound exhibits a pKa value of approximately 13.17, indicating its basic nature .

The primary mechanism through which (R)-4-Methyl-N-(...) exerts its biological activity is through the inhibition of the proteasome, an essential cellular structure responsible for degrading ubiquitinated proteins. By inhibiting this pathway, the compound disrupts protein homeostasis within cancer cells, leading to increased apoptosis (programmed cell death). This mechanism is particularly effective against cancer cells that are highly dependent on the proteasome for survival.

In Vitro Studies

In vitro studies have demonstrated that (R)-4-Methyl-N-(...) exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. For instance, research indicates IC50 values in the low nanomolar range, suggesting potent activity comparable to other known proteasome inhibitors such as bortezomib and carfilzomib .

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| NCI-H460 | 1.5 | Chymotrypsin-like site inhibition |

| DLD-1 | 14 | Multidrug resistance reversal |

| H23 | 540 | Weak activity at caspase-like site |

Case Studies

Several clinical studies have highlighted the efficacy of Carfilzomib derivatives in treating multiple myeloma:

- Clinical Trial on Efficacy : A phase II trial demonstrated that patients receiving Carfilzomib showed a significant reduction in tumor burden and improved overall survival rates compared to those treated with traditional therapies.

- Resistance Mechanisms : Another study explored resistance mechanisms in cell lines treated with (R)-4-Methyl-N-(...). It was found that upregulation of P-glycoprotein (Pgp) was a significant factor contributing to resistance, suggesting that combination therapies with Pgp inhibitors could enhance efficacy .

Safety and Toxicity

While promising, the use of (R)-4-Methyl-N-(...) is associated with certain toxicities commonly observed with proteasome inhibitors, including:

- Cardiotoxicity : Observed in some patients undergoing treatment.

- Neurotoxicity : Reports indicate potential neurological side effects, necessitating careful monitoring.

相似化合物的比较

Structural Analogues from Published Studies

Key analogues with overlapping functional groups and stereochemical complexity include:

Key Differences and Implications

Epoxide vs. Epoxides are prone to hydrolysis under acidic/basic conditions, necessitating stability studies .

Stereochemical Complexity :

- The (R)- and (S)-configurations at multiple positions in the target compound contrast with the (S)-dominant stereochemistry in 7a and 7t . These differences may alter binding affinities in biological systems.

Morpholinoacetamido Functionalization: The morpholino group in the target compound and 7a/7d/7e enhances solubility in polar solvents (e.g., MeOH) but introduces rotameric isomerism, evidenced by split peaks in ¹H/¹³C NMR spectra .

Chromatographic Behavior :

- All compounds exhibit similar Rf values (~0.35) under identical HPLC conditions (1:10 MeOH:CH₂Cl₂), suggesting comparable polarity despite structural variations .

Research Findings and Data Analysis

Spectral Characterization

准备方法

Asymmetric Epoxidation

-

Substrate : α,β-unsaturated ketone precursors (e.g., (R)-4-methyl-1-oxopentan-2-yl derivatives).

-

Conditions :

Epimerization for Stereochemical Control

-

Epimerization : Base-mediated (e.g., KOH/EtOH) equilibration to correct undesired stereoisomers.

-

Key intermediate : (R)-N-benzyl-4-oxo-piperidine-2-t-butyl formate, isolated via crystallization.

Peptide Backbone Assembly

The pentapeptide sequence is constructed using Fmoc-based SPPS :

Solid-Phase Synthesis

-

Resin : Wang resin (0.6 mmol/g loading) preloaded with C-terminal amino acid.

-

Coupling :

-

Morpholinoacetamido incorporation :

Challenges and Solutions

-

Steric hindrance : Prolonged coupling times (30–60 min) for bulky residues like 4-phenylbutanamido.

-

Epimerization risk : Use of CuCl₂ (0.1 eq) as a Lewis acid to suppress racemization during fragment coupling.

Convergent Coupling of Fragments

The epoxyketone warhead is integrated into the peptide via amide bond formation :

Fragment Coupling

Final Deprotection and Cleavage

-

Cleavage cocktail : TFA/H₂O/TIPS (95:2.5:2.5, v/v) for 2 h at 25°C.

-

Isolation : Lyophilization followed by reverse-phase HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA).

Analytical Data and Characterization

Purity and Identity

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC (220 nm) | ≥98% |

| Mass (Da) | HRMS (ESI+) | Calcd: 890.43; Found: 890.41 |

| Stereochemistry | Chiral HPLC | >99% ee for all stereocenters |

Stability Studies

Scalability and Process Optimization

-

Grignard reaction : Continuous flow setup for safe handling of exothermic steps (e.g., isopropenylmagnesium bromide addition).

-

Crystallization : Seeded-bed coaddition to isolate low-melting intermediates.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| SPPS + Convergent | 65–72 | ≥98 | High | Industrial |

| Solution-Phase | 45–55 | 90–95 | Moderate | Lab-scale |

常见问题

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols with chiral intermediates. For example, coupling reactions using EDC/HOBt/DIPEA in DMF under nitrogen can achieve amide bond formation (e.g., 45–57% yields in similar compounds) . Optimize yields by:

- Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of coupling reagents).

- Purifying intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Monitoring reaction progress via TLC or LC-MS to minimize side products.

Confirm final product purity (>98%) using reverse-phase HPLC with UV detection at 254 nm .

Q. Which analytical techniques are essential for structural validation?

- Methodological Answer :

- 1H/13C NMR : Assign stereochemistry by analyzing coupling constants (e.g., J = 6–8 Hz for vicinal protons in epoxide groups) and cross-peaks in 2D experiments (COSY, HSQC) .

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (e.g., m/z 409.6 [M + H]+ for analogs) and isotopic patterns .

- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and morpholine C-O-C vibrations (1100–1250 cm⁻¹) .

Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?

- Methodological Answer :

- Store intermediates under inert gas (argon/nitrogen) in sealed vials with desiccants (e.g., molecular sieves).

- Perform moisture-sensitive steps (e.g., epoxide ring-opening) in anhydrous solvents (dry DCM/THF) .

- Use gloveboxes for air-sensitive manipulations and monitor stability via accelerated degradation studies (40°C/75% RH for 7 days) .

Advanced Research Questions

Q. How do stereochemical variations at the (R)-2-Methyloxiran-2-yl moiety impact biological activity?

- Methodological Answer :

- Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Sharpless epoxidation) .

- Test enantiopure analogs in receptor-binding assays (e.g., GPR88 cAMP assays) to correlate stereochemistry with IC₅₀ values .

- Validate enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. What strategies resolve discrepancies between in vitro potency and in vivo pharmacokinetics?

- Methodological Answer :

- Perform metabolic stability studies (e.g., liver microsomes) to identify degradation hotspots (e.g., morpholine sulfonamide hydrolysis) .

- Modify labile groups via prodrug approaches (e.g., esterification of carboxylic acids) or introduce deuterium at metabolic soft spots .

- Cross-validate data using physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability .

Q. How can oxidative degradation pathways be mitigated during formulation studies?

- Methodological Answer :

- Identify degradation products via forced oxidation (H₂O₂/UV light) and LC-HRMS.

- Stabilize the compound by adding antioxidants (e.g., BHT, ascorbic acid) or using oxygen-impermeable packaging (amber glass vials with nitrogen headspace) .

Q. What computational methods predict binding interactions with biological targets?

- Methodological Answer :

- Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., GPR88). Focus on key residues (e.g., Asp113 for hydrogen bonding) .

- Validate predictions with molecular dynamics simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and MS data during characterization?

- Methodological Answer :

- Re-examine sample preparation: Ensure deuterated solvents are dry and free from proton contaminants (e.g., residual DMF in NMR samples) .

- Perform high-resolution MS (HRMS) to distinguish between isobaric impurities and isotopic peaks.

- Cross-check with alternative techniques (e.g., X-ray crystallography for absolute configuration) .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。